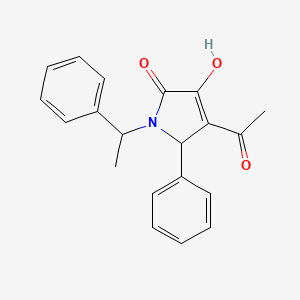
5-(1-Aminocyclopropyl)-1H-pyridin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride is involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For example, research on the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines highlights the formation of pharmacologically significant heterocyclic compounds, including pyrrolidin-2-ones. These compounds are vital for developing new medicinal molecules with enhanced biological activities, illustrating the compound's role in synthesizing biologically active heterocycles (Boichenko et al., 2022).
Apoptosis Induction in Cancer Therapy
The structural analogues of certain apoptosis-inducing compounds in cancer therapy have been modified by introducing nitrogen atoms into the cinnamyl ring, similar to the structure of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride. These modifications aim to enhance solubility, bioavailability, and reduce toxicity while maintaining or improving the ability to induce apoptosis in cancer cells. This approach demonstrates the potential use of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride in developing cancer therapeutics (Xia et al., 2011).
Development of Kinase-Focused Libraries
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, which share structural similarities with 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride, serve as an attractive scaffold for drug-discovery, especially in developing kinase-focused libraries. The arrangement of hydrogen bond donors and acceptors in these compounds fulfills the requirements for ATP-competitive binding to kinase enzymes, which is crucial for targeting various cancers and other diseases. This research avenue underscores the significance of such compounds in medicinal chemistry and drug discovery (Smyth et al., 2010).
Antibacterial Activity
The synthesis of novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, from simple starting materials, demonstrates the potential of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride in generating biologically active compounds. These heterocyclic products have shown notable antibacterial activities, indicating the compound's relevance in developing new antibiotics and addressing antibiotic resistance challenges (Frolova et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride is the enzyme known as 1-aminocyclopropane-1-carboxylate synthase (ACS) . ACS is a key enzyme in the biosynthesis of ethylene, a plant hormone that influences many aspects of plant growth and development . This enzyme is encoded by a gene family in most plants and is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .
Mode of Action
5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride interacts with its target, ACS, by acting as a substrate. ACS catalyzes the conversion of S-adenosyl-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), which is the first committed and in most instances the rate-limiting step in ethylene biosynthesis . The interaction of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride with ACS may influence this enzymatic process, potentially affecting the production of ethylene .
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway. Ethylene biosynthesis begins with the conversion of the amino acid methionine to SAM by the enzyme SAM synthetase . SAM then serves as a precursor in a number of biosynthetic pathways, including the production of ACC by ACS . ACC is then oxidized to ethylene by ACC oxidase . The compound’s interaction with ACS could therefore influence the entire ethylene biosynthesis pathway and its downstream effects, which include processes such as germination, leaf and flower senescence and abscission, fruit ripening, and responses to various stresses .
Result of Action
The molecular and cellular effects of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride’s action would be largely dependent on its influence on the ethylene biosynthesis pathway. By interacting with ACS, the compound could potentially affect the production of ethylene, leading to changes in the various plant growth and developmental processes that ethylene influences . For example, it could affect processes like germination, leaf and flower senescence and abscission, fruit ripening, and responses to various stresses .
Propiedades
IUPAC Name |
5-(1-aminocyclopropyl)-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(3-4-8)6-1-2-7(11)10-5-6;/h1-2,5H,3-4,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZOKZHMCWSJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CNC(=O)C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B2970391.png)
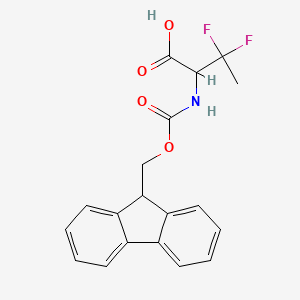

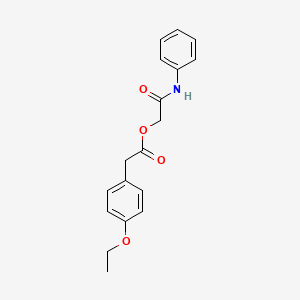
![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)
![1-[5-(2-Hydroxy-3-methoxyphenyl)-3-phenyl-2-pyrazolinyl]butan-1-one](/img/structure/B2970397.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)
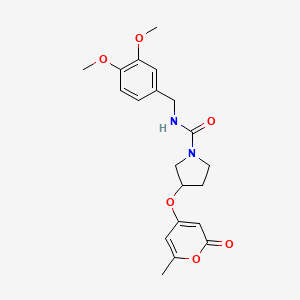
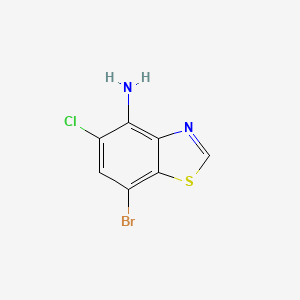
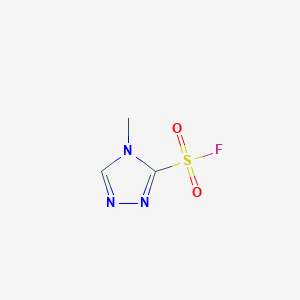
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)
![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)
